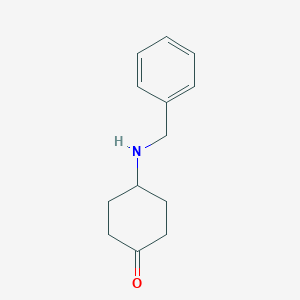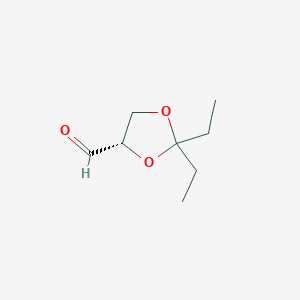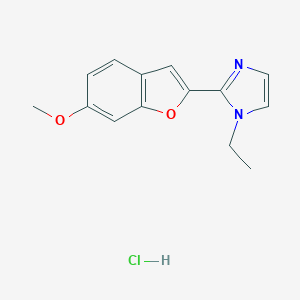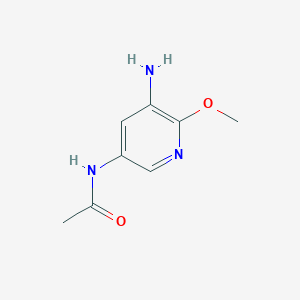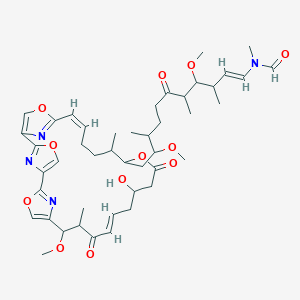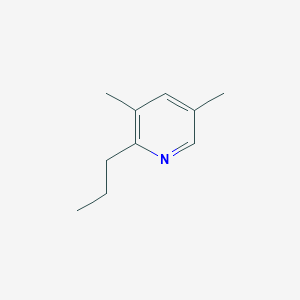![molecular formula C9H17NO2 B115778 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 144019-19-2](/img/structure/B115778.png)
Tert-butyl N-[(E)-but-2-enyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as tBoc-allylglycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is not fully understood. However, it is believed to act as a competitive inhibitor of glycine receptors in the central nervous system. This inhibition leads to the modulation of neurotransmitter release, which can have various effects on neuronal activity.
Efectos Bioquímicos Y Fisiológicos
TBoc-allylglycine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can modulate the release of neurotransmitters such as glutamate and GABA. It has also been shown to affect the activity of ion channels and transporters. In vivo studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can affect behavior, cognition, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is its stability and ease of deprotection, which makes it a useful tool for peptide synthesis. It is also relatively easy to obtain and has a low cost. However, Tert-butyl N-[(E)-but-2-enyl]carbamateycine has some limitations in lab experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of Tert-butyl N-[(E)-but-2-enyl]carbamateycine. One potential direction is the development of new synthetic methods for Tert-butyl N-[(E)-but-2-enyl]carbamateycine that can improve its solubility and purity. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity.
Conclusion
In conclusion, Tert-butyl N-[(E)-but-2-enyl]carbamateycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability and ease of deprotection make it a useful tool for peptide synthesis, while its effects on neurotransmitter release and neuronal activity have potential therapeutic applications. Further research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamateycine involves the reaction of tert-butyl carbamate with allyl bromide, followed by deprotection of the resulting compound using trifluoroacetic acid. This method has been widely used in the laboratory for the preparation of Tert-butyl N-[(E)-but-2-enyl]carbamateycine in high yields and purity.
Aplicaciones Científicas De Investigación
TBoc-allylglycine has been extensively used in scientific research for various applications. One of the most notable applications is in the synthesis of peptides and proteins. Tert-butyl N-[(E)-but-2-enyl]carbamateycine is commonly used as a protected amino acid in peptide synthesis due to its stability and ease of deprotection. It has also been used in the synthesis of cyclic peptides and peptidomimetics.
Propiedades
Número CAS |
144019-19-2 |
|---|---|
Nombre del producto |
Tert-butyl N-[(E)-but-2-enyl]carbamate |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
Clave InChI |
YQEOMPQSOWBOME-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
SMILES canónico |
CC=CCNC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



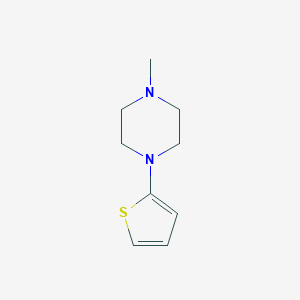
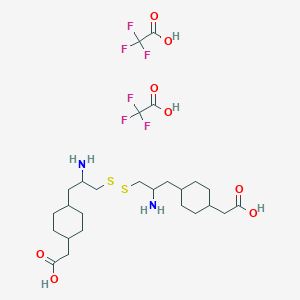
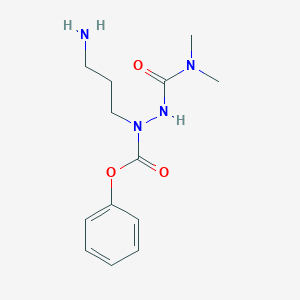
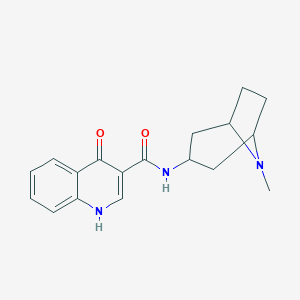
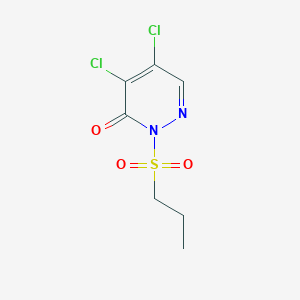
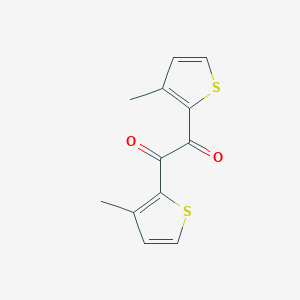
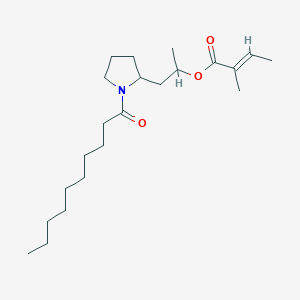
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
